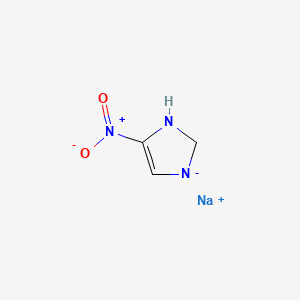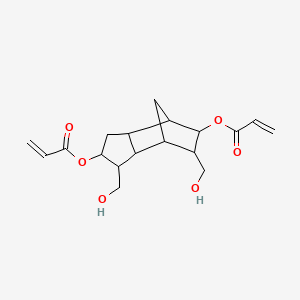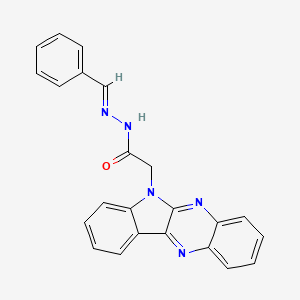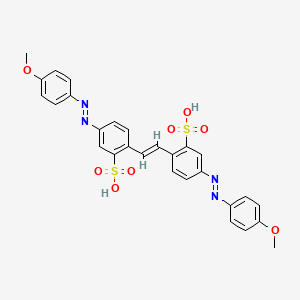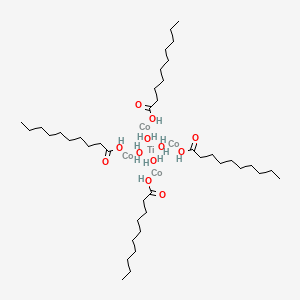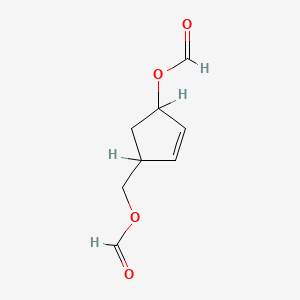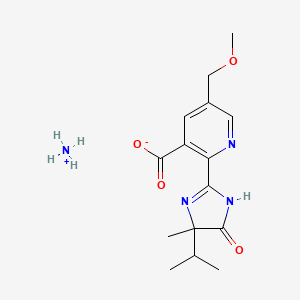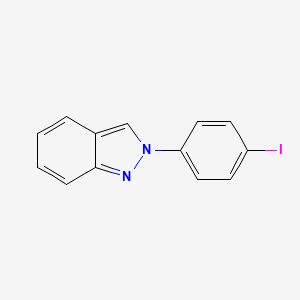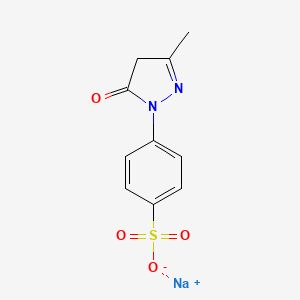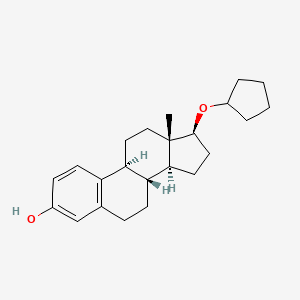
Tridocosyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridocosyl phosphate is an organic compound belonging to the class of phosphate esters It is characterized by the presence of a long-chain alkyl group attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridocosyl phosphate can be synthesized through the esterification of phosphoric acid with tridocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and anhydrous conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous addition of tridocosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tridocosyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into phosphites or phosphonates.
Substitution: The phosphate group in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are employed.
Major Products:
Oxidation: Phosphoric acid and aldehydes/ketones.
Reduction: Phosphites or phosphonates.
Substitution: Halogenated or alkoxylated derivatives of this compound.
Applications De Recherche Scientifique
Tridocosyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: this compound is studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of tridocosyl phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. In cell membranes, this compound can integrate into the lipid bilayer, affecting membrane fluidity and stability. These interactions can influence various cellular pathways and processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Tridocosyl phosphite: Similar in structure but contains a phosphite group instead of a phosphate group.
Tridocosyl phosphonate: Contains a phosphonate group, which differs in oxidation state from the phosphate group.
Tridocosyl phosphine oxide: Contains a phosphine oxide group, which has different reactivity and properties compared to the phosphate group.
Uniqueness: Tridocosyl phosphate is unique due to its long-chain alkyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactants or membrane-stabilizing agents. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Propriétés
Numéro CAS |
64131-09-5 |
|---|---|
Formule moléculaire |
C66H135O4P |
Poids moléculaire |
1023.7 g/mol |
Nom IUPAC |
tridocosyl phosphate |
InChI |
InChI=1S/C66H135O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-68-71(67,69-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)70-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
Clé InChI |
JXPSMEWTSLEXTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


